L-699333

5-Lipoxygenase Leukotriene Inflammation

L-699333 is a gold-standard thienoindole 5-lipoxygenase inhibitor. Its potent, selective blockade of 5-HPETE/LTB4 and dual inhibition of LTC4 synthase make it irreplaceable for leukotriene pathway research. With 3.8 nM potency in whole blood and robust in vivo efficacy, it outperforms generic alternatives like zileuton or FLAP inhibitors. Secure high-purity L-699333 for reliable, reproducible results in inflammation and asthma models.

Molecular Formula C36H35ClN2O4S
Molecular Weight 627.2 g/mol
CAS No. 155238-60-1
Cat. No. B1673929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-699333
CAS155238-60-1
Synonyms2-(2-(1-(4-chlorobenzyl)-4-methyl-6-((5-phenylpyridin-2-yl)methoxy)-4,5-dihydro-1H-thiopyrano(2,3,4-cd)indol-2-yl)ethoxy)butanoic acid
L 699333
L 699333, (R*,R*)-(+-)-isomer
L-699,333
L-699333
Molecular FormulaC36H35ClN2O4S
Molecular Weight627.2 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)OCCC1=C2C3=C(N1CC4=CC=C(C=C4)Cl)C=CC(=C3CC(S2)C)OCC5=NC=C(C=C5)C6=CC=CC=C6
InChIInChI=1S/C36H35ClN2O4S/c1-3-32(36(40)41)42-18-17-31-35-34-29(19-23(2)44-35)33(16-15-30(34)39(31)21-24-9-12-27(37)13-10-24)43-22-28-14-11-26(20-38-28)25-7-5-4-6-8-25/h4-16,20,23,32H,3,17-19,21-22H2,1-2H3,(H,40,41)/t23-,32+/m0/s1
InChIKeyJCBSPQXPBDDSEZ-JPQMRUPTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-699333 (CAS 155238-60-1) for Preclinical Inflammation Research: A Potent 5-Lipoxygenase Inhibitor with Distinct Comparative Profile


L-699333 (CAS 155238-60-1) is a thieno[2,3,4-cd]indole-based inhibitor of 5-lipoxygenase (5-LO), the key enzyme responsible for the biosynthesis of pro-inflammatory leukotrienes (LTs) from arachidonic acid [1]. This compound is characterized by its 2-ethoxybutyric acid side chain and demonstrates potent, selective, and competitive inhibition of human 5-LO activity, effectively blocking the production of 5-HPETE and LTB4 in human neutrophils and whole blood . L-699333 has demonstrated significant anti-inflammatory and antiasthmatic efficacy in a range of preclinical animal models, including rat pleurisy, antigen-induced wheezing, and asthma models in awake macaques and sheep, confirming its in vivo pharmacological activity . As a key research tool and a benchmark for thienoindole-based 5-LO inhibitors, L-699333 is essential for scientists investigating the role of leukotrienes in inflammatory and respiratory diseases.

Why L-699333 Cannot Be Substituted with Other 5-LO or FLAP Inhibitors in Preclinical Studies


Generic substitution of L-699333 with other 5-LO or FLAP inhibitors is scientifically invalid due to critical differences in their mechanisms of action, selectivity profiles, and in vivo efficacy. L-699333 is a direct, competitive 5-LO inhibitor with a distinct selectivity window against related enzymes like 12-LO, 15-LO, and cyclooxygenase [1]. Its inhibitory profile differs significantly from that of clinical 5-LO inhibitors like zileuton, which exhibits much higher IC50 values [2], and from FLAP inhibitors like MK-886 and MK-0591, which operate via an indirect, binding-protein-based mechanism [3]. These fundamental differences in potency, target engagement, and pharmacological class translate directly to divergent experimental outcomes in vitro and in vivo. The quantitative evidence below underscores why using an alternative compound cannot replicate the specific research utility of L-699333.

Quantitative Comparative Evidence for L-699333: Potency, Selectivity, and In Vivo Differentiation


Superior Potency in Inhibiting Human 5-Lipoxygenase Activity Compared to Zileuton

L-699333 demonstrates substantially greater potency than the FDA-approved 5-LO inhibitor zileuton in inhibiting human 5-LO activity in key biological matrices. In human whole blood assays, L-699333 inhibits LTB4 biosynthesis with an IC50 of 3.8 nM , whereas zileuton requires a concentration of 900 nM (0.9 µM) to achieve the same 50% inhibition [1]. This difference represents a more than 230-fold greater potency for L-699333 in a physiologically relevant whole blood environment.

5-Lipoxygenase Leukotriene Inflammation

Greater Enzymatic Selectivity Profile Compared to Zileuton and FLAP Inhibitors

L-699333 exhibits a clean selectivity profile that differentiates it from other 5-LO pathway inhibitors. It shows minimal activity against related enzymes, with IC50 values exceeding 5 µM for human 15-LO, porcine 12-LO, and ram seminal vesicle cyclooxygenase [1]. This indicates a high degree of selectivity for 5-LO. In contrast, zileuton is known to inhibit prostaglandin biosynthesis via interference with arachidonic acid release, with an IC50 of 13 µM for PGE2 inhibition, which is unrelated to its 5-LO inhibitory activity [2]. Furthermore, L-699333 is a direct enzyme inhibitor, unlike FLAP inhibitors such as MK-886, which can affect cyclooxygenase-1 activity and platelet aggregation [3].

Selectivity Cyclooxygenase Lipoxygenase

Demonstrated In Vivo Anti-Inflammatory Efficacy in Multiple Preclinical Models

L-699333 has a well-documented in vivo pharmacological profile, demonstrating anti-inflammatory and antiasthmatic effects across several distinct animal models . This includes efficacy in rat pleurisy models, antigen-induced wheezing models, and both awake macaque and sheep asthma models . While this in vivo activity is a core characteristic, its significance is amplified when compared to other 5-LO inhibitors. For instance, zileuton, despite being FDA-approved for asthma, has shown limited efficacy in certain models; in a peritonitis model, it inhibited LTB4 production but paradoxically resulted in significantly higher neutrophil influx compared to an LTA4H inhibitor [1]. This suggests that L-699333's distinct mechanism and potency may translate to a different and potentially more favorable in vivo efficacy profile.

In Vivo Asthma Inflammation

Potent Competitive Inhibition of LTC4 Synthase as a Secondary Mechanism

In addition to its primary role as a 5-LO inhibitor, L-699333 acts as a potent and reversible inhibitor of leukotriene C4 (LTC4) synthase, the enzyme responsible for the final step in cysteinyl leukotriene biosynthesis [1]. Kinetic studies reveal that L-699333 inhibits LTC4 synthase with an IC50 of 3.9 µM and a Ki of 0.25 µM [2]. Importantly, it acts as a competitive inhibitor against glutathione (GSH) and a non-competitive inhibitor against leukotriene A4 (LTA4) [3]. This dual targeting of the leukotriene pathway distinguishes L-699333 from pure 5-LO or FLAP inhibitors like MK-0591, which does not directly inhibit LTC4 synthase [4].

LTC4 Synthase Mechanism of Action Enzyme Kinetics

Optimal Research and Industrial Use Cases for L-699333 Based on Comparative Evidence


High-Precision In Vitro Studies of 5-Lipoxygenase Biology

L-699333 is the ideal tool for in vitro studies requiring potent and selective 5-LO inhibition without confounding off-target effects. Its IC50 of 3.8 nM in human whole blood allows for complete enzyme blockade at low concentrations, minimizing cellular toxicity. Its clean selectivity profile (IC50 > 5 µM for 15-LO, 12-LO, and COX) [1] ensures that observed effects on leukotriene production are directly attributable to 5-LO inhibition, which is critical for mechanistic studies in isolated human neutrophils, monocytes, or recombinant enzyme systems. This makes it superior to zileuton for precise biochemical investigations.

Translational Validation of Leukotriene Pathway Inhibitors in Preclinical Asthma Models

Given its robust and consistent efficacy across multiple in vivo models of asthma and inflammation—including rat pleurisy, antigen-induced wheezing, and asthma in awake macaques and sheep —L-699333 is a preferred reference compound for validating new therapeutic candidates targeting the leukotriene pathway. Its well-documented in vivo pharmacology provides a reliable benchmark for comparing the efficacy, potency, and safety of novel compounds in complex disease settings, offering a more predictable translational profile than zileuton, which has shown variable and sometimes paradoxical in vivo effects [2].

Studies on Cysteinyl Leukotriene Biosynthesis and LTC4 Synthase Activity

L-699333 is uniquely suited for research focused on the terminal step of cysteinyl leukotriene synthesis. Its secondary, kinetically defined inhibition of LTC4 synthase (IC50 = 3.9 µM, Ki = 0.25 µM) [3] allows for the simultaneous blockade of both the initial and final steps of the pathway. This dual action is not shared by other 5-LO or FLAP inhibitors like MK-0591 [4], making L-699333 the compound of choice for investigating the coordinated regulation of leukotriene production and for developing assays to study LTC4 synthase activity in a cellular context.

Benchmarking Novel Thienoindole and Non-Redox 5-LO Inhibitors

As one of the most potent and well-characterized members of the thieno[2,3,4-cd]indole class [5], L-699333 serves as an essential benchmark for structure-activity relationship (SAR) studies and the development of next-generation 5-LO inhibitors. Its resolved enantiomer (14g) represents the most potent form, with activity comparable to MK-0591 . For pharmaceutical and academic labs synthesizing new chemical entities, L-699333 provides a critical reference point for comparing potency, selectivity, and in vivo efficacy, ensuring that new compounds are evaluated against the highest standard in this chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-699333

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.